Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 203519-37-3
VCID: VC2264712
InChI: InChI=1S/C14H21ClN4O2/c1-10-16-11(15)9-12(17-10)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3
SMILES: CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

CAS No.: 203519-37-3

Cat. No.: VC2264712

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate - 203519-37-3

Specification

CAS No. 203519-37-3
Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
IUPAC Name tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C14H21ClN4O2/c1-10-16-11(15)9-12(17-10)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3
Standard InChI Key IHNJQIINOHRIQE-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C
Canonical SMILES CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Identification Parameters

Identification ParameterValueSource
PubChem CID18697994
CAS Registry Number203519-37-3
InChIKeyIHNJQIINOHRIQE-UHFFFAOYSA-N
DSSTox Substance IDDTXSID50595673
WikidataQ82490738

The compound is also known by several synonyms that reflect different chemical nomenclature conventions, including "tert-butyl 4-(6-chloro-2-methyl-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate" and "1-Piperazinecarboxylic acid, 4-(6-chloro-2-methyl-4-pyrimidinyl)-, 1,1-dimethylethyl ester" . These alternative names provide additional reference points for literature searches and database queries.

Molecular Structure and Representation

The molecular structure of Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate consists of several key functional components that define its chemical behavior. The core structure features a pyrimidine ring with a chlorine atom at position 6 and a methyl group at position 2. This pyrimidine ring is connected to a piperazine ring at position 4, with the second nitrogen of the piperazine bearing a tert-butoxycarbonyl (Boc) protecting group.

The molecular structure can be represented through various standardized notations:

  • SMILES: CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C

  • InChI: InChI=1S/C14H21ClN4O2/c1-10-16-11(15)9-12(17-10)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3

These representations encode the connectivity and spatial arrangement of atoms within the molecule, providing a standardized way to describe the compound's structure in chemical databases and publications.

Chemical Composition

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate has a molecular formula of C₁₄H₂₁ClN₄O₂, indicating it contains 14 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms . This composition gives the compound a molecular weight of 312.79 g/mol , which places it in the category of medium-sized organic molecules.

The exact mass of the compound is 312.1353036 Da , which represents the sum of the masses of the most abundant isotopes of each constituent element. This exact mass is particularly useful for identification and characterization through mass spectrometry techniques.

Physical and Chemical Properties

Physicochemical Characteristics

The physicochemical properties of Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate provide insights into its behavior in various environments and its potential applications in chemical synthesis and pharmaceutical development.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Weight312.79 g/mol
Exact Mass312.1353036 Da
XLogP3-AAEstimated 2.7-3.3*Based on similar compounds
Hydrogen Bond Donor Count0Based on structural analysis
Hydrogen Bond Acceptor Count5Based on structural analysis
Rotatable Bond Count3Based on structural analysis

*Note: XLogP3-AA value estimated based on similar piperazine-containing compounds in the search results.

The lipophilicity of the compound, as estimated by its XLogP3-AA value, suggests moderate lipophilicity, which influences its solubility profile and membrane permeability. The absence of hydrogen bond donors (0) and the presence of multiple hydrogen bond acceptors (5) indicate that the compound can engage in hydrogen bonding primarily as an acceptor, which affects its interactions with solvents and potential biological targets.

Structural Features and Implications

The structural features of Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate have significant implications for its chemical reactivity and potential applications. The compound contains several important functional groups:

  • The pyrimidine ring provides a planar, aromatic system with potential for π-π stacking interactions.

  • The chlorine atom at position 6 of the pyrimidine ring serves as a potential site for nucleophilic aromatic substitution reactions.

  • The methyl group at position 2 of the pyrimidine ring influences the electron distribution within the aromatic system.

  • The piperazine ring introduces conformational flexibility and two nitrogen atoms with different electronic environments.

  • The tert-butoxycarbonyl (Boc) group protects one of the piperazine nitrogens, allowing for selective chemistry at the second nitrogen after deprotection.

These structural elements collectively determine the compound's reactivity patterns, stability considerations, and potential for further derivatization through various synthetic transformations.

Stability and Reactivity

The stability and reactivity of Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate are influenced by its constituent functional groups. The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions, which can lead to its cleavage. This property is often exploited in synthetic sequences where selective deprotection is desired.

The pyrimidine ring with its chlorine substituent represents a potential site for nucleophilic aromatic substitution reactions, allowing for further functionalization. The electron-deficient nature of the pyrimidine ring, especially at positions adjacent to the ring nitrogen atoms, enhances the reactivity of the chlorine substituent toward nucleophilic displacement.

The stability of the compound under various conditions (thermal, photochemical, acidic, basic) would be critical information for handling, storage, and application of this molecule in research and development contexts.

Synthesis and Analytical Characterization

Analytical Characterization

Comprehensive analytical characterization of Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is essential for confirming its identity, assessing its purity, and ensuring its structural integrity. Standard analytical techniques for characterization would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

  • Mass Spectrometry (MS) to confirm the molecular weight (expected m/z = 312.14)

  • Infrared (IR) spectroscopy to identify characteristic functional groups

  • High-Performance Liquid Chromatography (HPLC) to evaluate purity

  • Elemental analysis to verify the elemental composition (C₁₄H₂₁ClN₄O₂)

These complementary analytical methods provide a comprehensive profile of the compound's structural and chemical characteristics, ensuring its identity and purity for research and development purposes.

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